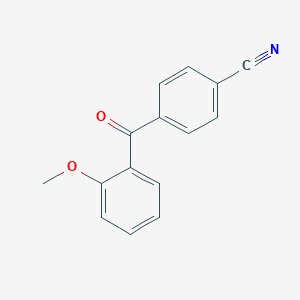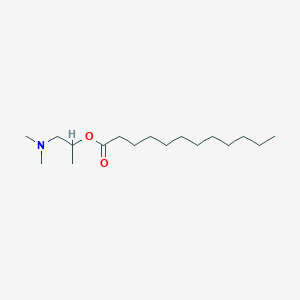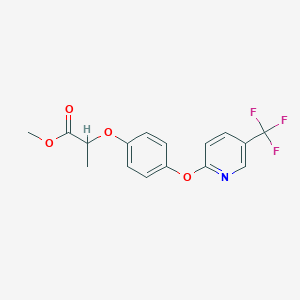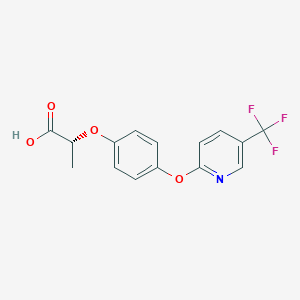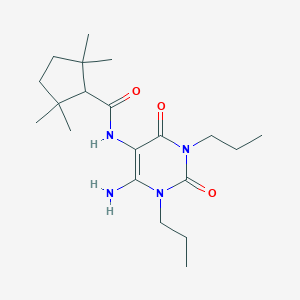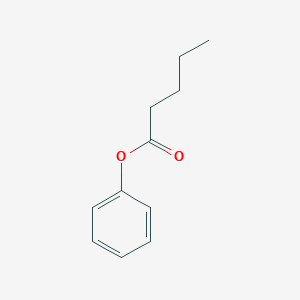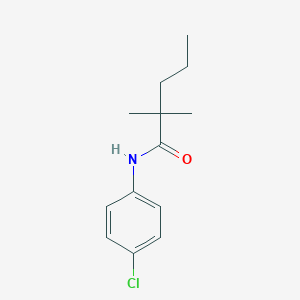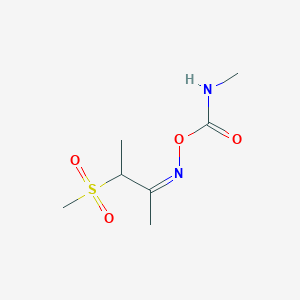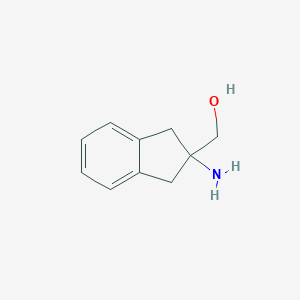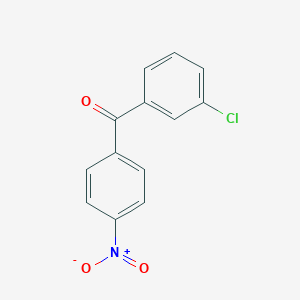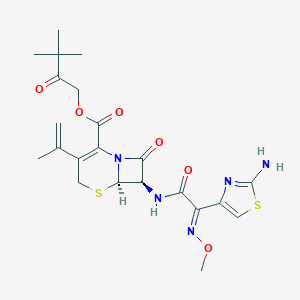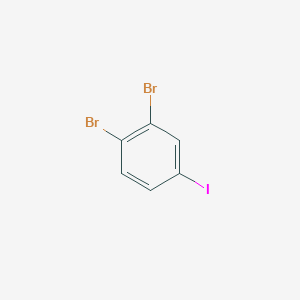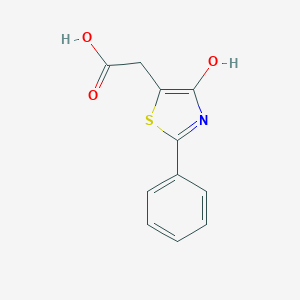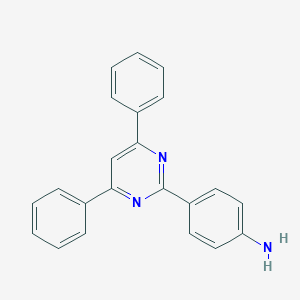
4-(4,6-Diphenyl-2-pyrimidinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,6-Diphenyl-2-pyrimidinyl)aniline, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrimidine and is mainly used in the field of biochemistry and biotechnology. In
Applications De Recherche Scientifique
4-(4,6-Diphenyl-2-pyrimidinyl)aniline has been extensively studied for its potential applications in various scientific fields. One of the primary applications of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline is in the field of biochemistry, where it is used as a fluorescent probe to study protein-ligand interactions. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline can bind to proteins and emit fluorescence, which can be measured to determine the binding affinity of the protein to the ligand.
4-(4,6-Diphenyl-2-pyrimidinyl)aniline has also been used in the field of biotechnology, where it is used as a marker to detect the presence of DNA. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline can bind to DNA and emit fluorescence, which can be used to detect the presence of DNA in a sample.
Mécanisme D'action
The mechanism of action of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline is not fully understood, but it is believed to involve the binding of the compound to proteins and DNA. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline can bind to proteins and DNA through hydrogen bonding and π-π interactions, which can result in changes in the conformation and activity of the biomolecules.
Effets Biochimiques Et Physiologiques
4-(4,6-Diphenyl-2-pyrimidinyl)aniline has been shown to have various biochemical and physiological effects, including the inhibition of protein aggregation and the induction of apoptosis in cancer cells. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-(4,6-Diphenyl-2-pyrimidinyl)aniline in lab experiments is its high yield and purity. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline is also relatively easy to synthesize and can be obtained from commercial sources. However, one of the limitations of using 4-(4,6-Diphenyl-2-pyrimidinyl)aniline is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline in scientific research. One area of interest is the development of new fluorescent probes based on 4-(4,6-Diphenyl-2-pyrimidinyl)aniline that can be used to study protein-ligand interactions and other biomolecular interactions. Another area of interest is the use of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion
In conclusion, 4-(4,6-Diphenyl-2-pyrimidinyl)aniline, or 4-(4,6-Diphenyl-2-pyrimidinyl)aniline, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline involves the reaction of 4,6-diaminopyrimidine with aniline in the presence of a catalyst. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline has been extensively studied for its potential applications in biochemistry and biotechnology, and its mechanism of action involves the binding of the compound to proteins and DNA. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the use of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline in scientific research, including the development of new fluorescent probes and the use of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline involves the reaction of 4,6-diaminopyrimidine with aniline in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or acetic acid and is carried out under controlled conditions of temperature and pressure. The yield of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline obtained from this reaction is typically high, and the purity of the compound can be improved through recrystallization.
Propriétés
Numéro CAS |
130090-18-5 |
|---|---|
Nom du produit |
4-(4,6-Diphenyl-2-pyrimidinyl)aniline |
Formule moléculaire |
C22H17N3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
4-(4,6-diphenylpyrimidin-2-yl)aniline |
InChI |
InChI=1S/C22H17N3/c23-19-13-11-18(12-14-19)22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15H,23H2 |
Clé InChI |
MBNJYUMUJTXOGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
Synonymes |
4-(4,6-Diphenyl-2-pyrimidinyl)aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



